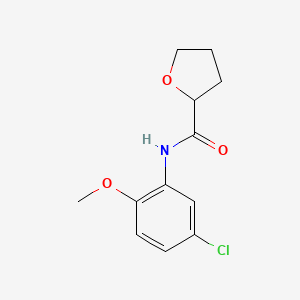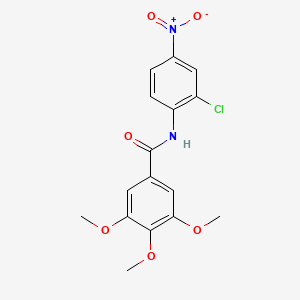![molecular formula C13H16N2O4 B5030294 N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as MVE-2, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MVE-2 is a derivative of the well-known anticancer drug cisplatin, and it has been shown to exhibit promising anticancer activity in preclinical studies.
Wirkmechanismus
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is believed to exert its anticancer activity by inducing DNA damage and inhibiting DNA repair mechanisms. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide binds to DNA and forms adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to exhibit good pharmacokinetic properties, including high solubility and stability in physiological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and good pharmacokinetic properties. However, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has some limitations, including its complex synthesis method and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide research, including:
1. Development of novel N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide derivatives with improved anticancer activity and pharmacokinetic properties.
2. Evaluation of the efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in animal models of cancer.
3. Investigation of the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide at the molecular level.
4. Development of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide-based combination therapies with other anticancer agents.
5. Clinical trials to evaluate the safety and efficacy of N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in cancer patients.
In conclusion, N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is a promising small molecule with potential applications in cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Synthesemethoden
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a three-step process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with vinyl magnesium bromide, and finally, the reaction of the resulting intermediate with cisplatin. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide exhibits potent anticancer activity against a variety of cancer cell lines, including ovarian, lung, breast, and prostate cancer. N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to be effective against cisplatin-resistant cancer cells, which is a major challenge in cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-8-7-14-12(16)13(17)15-10-5-4-6-11(9-10)18-2/h3-6,9H,1,7-8H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQKHFVJLLOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B5030230.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-(4-chlorophenyl)-4-[3-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5030232.png)
![(3R*,4R*)-1-(1-cyclopenten-1-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5030239.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5030267.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5030282.png)
